Tetrathiafulvalene (TTF), an organosulfur compound with the formula (C₃H₂S₂)₂, was first synthesized in 1970. It is structurally related to the hydrocarbon fulvalene, where four CH groups are replaced by sulfur atoms. TTF is a solid at room temperature with a melting point of 116-119 °C . It is soluble in organic solvents but insoluble in water.
TTF has played a crucial role in the development of molecular electronics, a field that explores the use of individual molecules as electronic components. This significance stems from its unique electronic properties:
Research on TTF has led to the development of numerous derivatives with modified properties for specific applications. Some well-studied examples include:
TTF is a derivative of the hydrocarbon fulvalene (C₅H₄)₂, where four CH groups are replaced by sulfur atoms []. Research on TTF and its derivatives has been extensive, with over 10,000 scientific publications exploring its potential applications in molecular electronics due to its strong electron-donating properties [].
The TTF molecule possesses a planar structure with a central carbon-carbon double bond system surrounded by four sulfur atoms and two remaining carbon atoms. This structure allows for delocalization of electrons across the molecule, making it a good electron donor [].
The presence of sulfur atoms plays a crucial role. Compared to fulvalene, TTF exhibits a lower oxidation potential, meaning it donates electrons more readily. This property is essential for its application in creating conductive materials at the molecular level [].
There are various methods for synthesizing TTF. A common approach involves reacting 1,3-dithiole-2-thione with a dehydrating agent like phosphorus pentachloride [].
4 C3H4S3 + 2 PCl5 -> (C3H2S2)2 + 4 HCl + 2 PCl3 + 2 S
TTF decomposes at high temperatures, but the exact decomposition reaction pathway is not extensively documented in the scientific literature.
TTF readily undergoes oxidation, losing electrons to form stable cation radicals (TTF⁺). This characteristic electron transfer capability is exploited in the development of molecular conductors and superconductors [].
TTF functions as an electron donor in molecular electronics. When combined with electron acceptors, TTF can form charge-transfer complexes with interesting electrical properties. The specific mechanism of conductivity in these materials depends on the particular acceptor molecule and the arrangement of the donor-acceptor pair within the crystal structure [].
Irritant